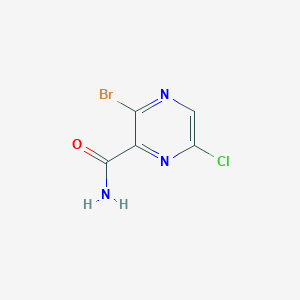
3-Bromo-6-chloropyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloropyrazine-2-carboxamide is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloropyrazine-2-carboxamide typically involves the halogenation of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then subjected to bromination to introduce the bromine atom at the 3-position . The final step involves the conversion of the nitrile group to a carboxamide group through hydration under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pH, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the bromine or chlorine atoms .
Aplicaciones Científicas De Investigación
3-Bromo-6-chloropyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit
Propiedades
Fórmula molecular |
C5H3BrClN3O |
|---|---|
Peso molecular |
236.45 g/mol |
Nombre IUPAC |
3-bromo-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H3BrClN3O/c6-4-3(5(8)11)10-2(7)1-9-4/h1H,(H2,8,11) |
Clave InChI |
QZMZZDLFQAPAOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Br)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


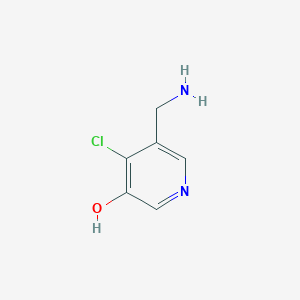
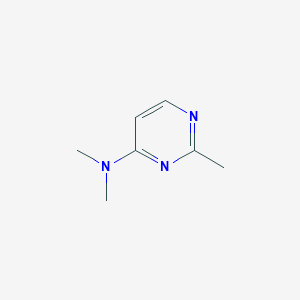


![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
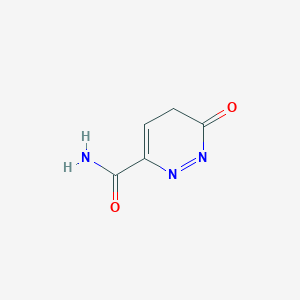

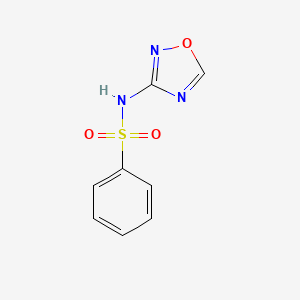
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
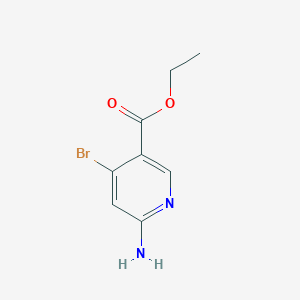
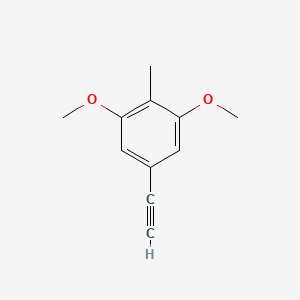
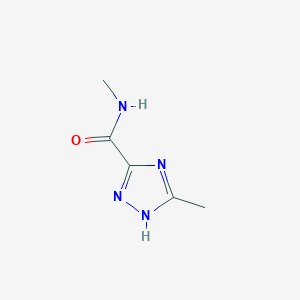

![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
